molecular formula C9H6ClNaO2 B8048497 Sodium;3-(4-chlorophenyl)-3-oxopropanal

Sodium;3-(4-chlorophenyl)-3-oxopropanal

Cat. No.: B8048497
M. Wt: 204.58 g/mol
InChI Key: ATFYCUAOZKTZEZ-UHFFFAOYSA-N
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Description

Sodium;3-(4-chlorophenyl)-3-oxopropanal is a sodium salt derivative of the β-ketoaldehyde scaffold, characterized by a 4-chlorophenyl group at the C-3 position and a sodium counterion. This compound likely exhibits enhanced solubility in polar solvents due to the ionic nature of the sodium group, which distinguishes it from neutral analogs. Key features include:

  • Keto-enol tautomerism: The β-ketoaldehyde moiety enables equilibrium between keto and enol forms, influenced by substituents and the sodium ion .
  • Electron-withdrawing effects: The 4-chlorophenyl group stabilizes the enol form via resonance and inductive effects, increasing enolic content compared to electron-donating substituents .

Properties

IUPAC Name

sodium;3-(4-chlorophenyl)-3-oxopropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYCUAOZKTZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[CH-]C=O)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes critical differences between Sodium;3-(4-chlorophenyl)-3-oxopropanal and analogs:

Compound Name (Reference) Substituents/Modifications Key Properties Applications/Activities
This compound Sodium salt of β-ketoaldehyde High solubility in polar solvents; enhanced enol content due to Cl and Na+ Potential drug delivery or synthesis
3d (2-(1,3-benzimidazolyl)-3-(4-chlorophenyl)-3-oxopropanal) Benzimidazole ring fused at C-2 High melting point (>260°C); strong intermolecular hydrogen bonding (NH groups) Unspecified, likely bioactive
13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) Cyano, sulfamoyl, and hydrazine groups High yield (94%); distinct IR (2214 cm⁻¹ C≡N) and NMR peaks Synthetic intermediate for dyes/drugs
4-[1-Oxo-3-(aryl)propenyl]-3-(4-chlorophenyl)sydnones Mesoionic sydnone ring + chalcone moiety Antibacterial (cup plate method); anti-inflammatory (carrageenan-induced edema) Medicinal chemistry applications
3-(4-Aminophenyl)-1-(4-chlorophenyl)prop-2-en-1-on (CH) Amino and enone groups Modified bentonite clay compatibility; improved polymer nanocomposite utility Drug delivery systems

Keto-Enol Equilibrium and Electronic Effects

  • Electron-withdrawing groups (e.g., 4-Cl): Stabilize the enol form by strengthening intramolecular hydrogen bonds and destabilizing the keto form. This compound likely exhibits higher enolic content than analogs with electron-donating groups (e.g., 4-methoxyphenyl) .
  • Sodium ion influence : The ionic nature of the sodium salt may further polarize the carbonyl group, altering tautomeric equilibrium compared to neutral β-ketoamides or aldehydes.

Positional Isomerism and Stability

  • 3- vs. 4-chlorophenyl isomers : and describe 3-(3-chlorophenyl)-3-oxopropanal, which differs in chloro-substitution position. The para-substituted isomer (4-Cl) in the sodium salt likely offers better resonance stabilization and higher thermal stability compared to meta-substituted analogs.

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